Phosphonopyruvate

Vue d'ensemble

Description

Le phosphonopyruvate est un composé organophosphoré caractérisé par la présence d'une liaison carbone-phosphore (C-P) stable. Il est un intermédiaire clé dans la biosynthèse de divers phosphonates biogéniques et joue un rôle important dans le cycle mondial du phosphore .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le phosphonopyruvate peut être synthétisé par transamination chimique de la phosphonoalanine en présence de cuivre (Cu²⁺) et de pyridine comme catalyseurs avec du glyoxylate . Une autre méthode consiste à préparer le sel trilithium du this compound par transamination chimique .

Méthodes de Production Industrielle : Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, la synthèse implique généralement l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la stabilité et la pureté du composé .

Analyse Des Réactions Chimiques

Types de Réactions : Le phosphonopyruvate subit diverses réactions chimiques, notamment l'hydrolyse, l'isomérisation et la rupture de la liaison C-P .

Réactifs et Conditions Communs :

Isomérisation : L'enzyme phosphoénolpyruvate mutase catalyse l'isomérisation du phosphoénolpyruvate en this compound.

Principaux Produits : Les principaux produits formés par l'hydrolyse du this compound sont le pyruvate et le phosphate inorganique .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le this compound exerce ses effets par la rupture de la liaison C-P par diverses enzymes, notamment les C-P lyases et les C-P hydrolases . L'étape clé de sa biosynthèse implique le réarrangement intramoléculaire du phosphoénolpyruvate en this compound . Ce processus est catalysé par l'enzyme phosphoénolpyruvate mutase .

Composés Similaires :

Phosphonoacétate : Un autre composé organophosphoré avec une liaison C-P, utilisé dans diverses applications biochimiques.

Acide 2-aminoéthylphosphonique (Ciliatine) : Un phosphonate naturel avec une activité biologique significative.

Fosfomycine : Un médicament antibactérien largement utilisé qui est un phosphonate naturel représentatif.

Unicité : Le this compound est unique en raison de son rôle d'intermédiaire clé dans la biosynthèse des phosphonates biogéniques et de sa participation au cycle mondial du phosphore . Sa stabilité et sa réactivité en font un composé précieux dans diverses applications scientifiques et industrielles .

Applications De Recherche Scientifique

Chemical Synthesis

Phosphonopyruvate serves as a key intermediate in the synthesis of various biogenic phosphonates. These compounds are important due to their roles as signaling molecules and their potential use in pharmaceuticals. The stability and reactivity of this compound facilitate its use in chemical reactions aimed at producing complex organic molecules.

Table 1: Key Reactions Involving this compound

Biological Applications

In biological systems, this compound plays a critical role in the metabolism of phosphonates by bacteria. This involvement is essential for understanding microbial phosphorus cycling and can have implications for environmental science.

Biochemical Pathways

- Conversion Mechanism : The conversion of phosphoenolpyruvate to this compound is catalyzed by the enzyme phosphoenolpyruvate mutase, which is crucial in metabolic pathways involving phosphonates .

- Cellular Effects : this compound influences cellular processes by participating in the biosynthesis of phosphonates, which can mimic biological molecules and inhibit metabolic enzymes.

Medicinal Applications

This compound has potential as a lead compound for developing drugs that target metabolic enzymes. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in treating diseases related to metabolic dysfunctions.

Case Study: Fosfomycin

Fosfomycin, an antibiotic derived from this compound, is effective against multidrug-resistant bacterial infections. The biosynthesis of fosfomycin involves the conversion of phosphoenolpyruvate to this compound as a key step . This highlights the significance of this compound not only in basic research but also in clinical settings.

Industrial Applications

The stability and reactivity of this compound make it valuable in industrial processes that require manipulation of phosphorus-containing compounds. Its applications extend to areas such as agriculture (as a fertilizer) and materials science.

Mécanisme D'action

Phosphonopyruvate exerts its effects through the cleavage of the C-P bond by various enzymes, including C-P lyases and C-P hydrolases . The key step in its biosynthesis involves the intramolecular rearrangement of phosphoenolpyruvate to this compound . This process is catalyzed by the enzyme phosphoenolpyruvate mutase .

Comparaison Avec Des Composés Similaires

Phosphonoacetate: Another organophosphorus compound with a C-P bond, used in various biochemical applications.

2-Aminoethylphosphonic acid (Ciliatine): A naturally occurring phosphonate with significant biological activity.

Fosfomycin: A widely used antibacterial drug that is a representative phosphonate natural product.

Uniqueness: Phosphonopyruvate is unique due to its role as a key intermediate in the biosynthesis of biogenic phosphonates and its involvement in the global phosphorus cycle . Its stability and reactivity make it a valuable compound in various scientific and industrial applications .

Activité Biologique

Phosphonopyruvate (PnPy) is a phosphonate compound that has garnered attention for its biological activities, particularly in the fields of microbiology and biochemistry. This article explores the various aspects of PnPy's biological activity, including its mechanisms of action, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to pyruvate, with a phosphonate group replacing the carboxyl group. Its chemical structure allows it to participate in various biochemical reactions, particularly those involving phosphonate metabolism. The compound exhibits a pKa value estimated around 7.41, which indicates its behavior in physiological conditions .

This compound Decarboxylase (PnPDC)

One of the primary enzymes interacting with this compound is this compound Decarboxylase (PnPDC), which catalyzes the conversion of PnPy to phosphoenolpyruvate (PEP). The kinetic parameters for this enzyme show a Km value of approximately 2.9 µM and a kcat value of 10.1 s, indicating its high affinity and efficiency in utilizing PnPy as a substrate .

Table 1: Kinetic Parameters of PnPDC

| Parameter | Value |

|---|---|

| Km | 2.9 ± 0.2 µM |

| kcat | 10.1 ± 0.3 s |

| kcat/Km | 3500 mMs |

The enzyme's catalytic efficiency is significantly influenced by the presence of the phosphono group, which enhances substrate binding .

Hydrolysis and Stability

This compound undergoes hydrolysis under specific conditions, leading to the formation of inorganic phosphate and other byproducts. Studies indicate that at elevated temperatures (e.g., 75 °C), PnPy can decompose, primarily yielding inorganic phosphate . The stability and reactivity of PnPy are crucial for its potential applications in biochemistry.

Antimicrobial Properties

This compound has been implicated in antimicrobial activities, particularly as a precursor in the biosynthesis of fosfomycin, an antibiotic effective against various bacterial pathogens. The conversion from PEP to this compound is a critical step in this biosynthetic pathway . Fosfomycin exhibits broad-spectrum antibacterial activity, including efficacy against multidrug-resistant strains.

Case Study: Fosfomycin Production

Research has shown that bacterial strains capable of synthesizing fosfomycin utilize this compound as an intermediate. For instance, studies on Pseudomonas syringae have elucidated the enzymatic pathways involved in converting PnPy to fosfomycin, highlighting its significance in antibiotic biosynthesis .

Applications in Therapeutics

The potential therapeutic applications of this compound extend beyond its role as an antibiotic precursor. Due to its unique biochemical properties, it may serve as a target for developing novel antimicrobial agents or inhibitors of phosphonate metabolism in pathogenic organisms.

Mechanism-Based Inhibition

Recent studies have explored the use of phosphonodifluoropyruvate (PnDFP), a derivative of this compound, as a mechanism-based inhibitor targeting PnPDC. This compound has demonstrated irreversible inhibition characteristics, indicating its potential as a therapeutic agent against bacteria that rely on phosphonate metabolism for survival .

Propriétés

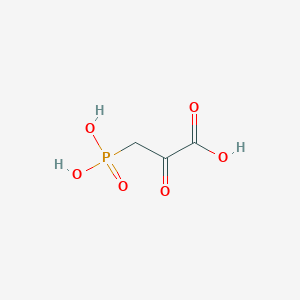

IUPAC Name |

2-oxo-3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDAVCOAOFSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331445 | |

| Record name | PHOSPHONOPYRUVATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5824-58-8 | |

| Record name | PHOSPHONOPYRUVATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phosphonopyruvic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.